2-(5-Bromo-2-ethoxyphenyl)piperidine

描述

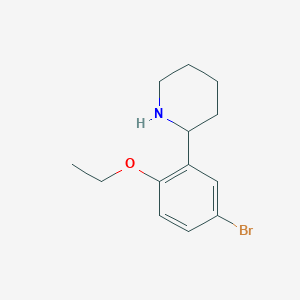

2-(5-Bromo-2-ethoxyphenyl)piperidine (CAS: 952958-95-1) is a brominated aromatic compound featuring a piperidine ring linked to a substituted benzene moiety. Its molecular formula is C₁₃H₁₈BrNO (molecular weight: 284.19 g/mol), with structural features including a 5-bromo-2-ethoxyphenyl group and a six-membered piperidine ring . The ethoxy group at the 2-position and bromine at the 5-position on the benzene ring contribute to its unique electronic and steric properties. This compound is primarily utilized in pharmaceutical and chemical research, particularly in the development of ligands and bioactive molecules .

属性

IUPAC Name |

2-(5-bromo-2-ethoxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-2-16-13-7-6-10(14)9-11(13)12-5-3-4-8-15-12/h6-7,9,12,15H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHXWRIXBNBGGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C2CCCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(5-Bromo-2-ethoxyphenyl)piperidine, highlighting differences in substituents, molecular weights, and biological relevance:

Key Comparative Analysis

Substituent Effects on Reactivity :

- The sulfonyl group in 1-[(5-Bromo-2-ethoxy-4-methylphenyl)sulfonyl]piperidine enhances hydrogen-bonding capacity compared to the ethoxy group in the parent compound, making it more suitable for enzyme interaction .

- Biphenyl systems (e.g., 5-Bromo[1,1'-biphenyl]-2-yl derivatives) introduce extended aromaticity, improving binding to hydrophobic pockets in proteins .

Pharmacological Implications: The aniline derivative (5-Bromo-2-[2-(1-piperidinyl)ethoxy]aniline) exhibits basicity due to its amine group, which may enhance blood-brain barrier penetration compared to the neutral this compound . Aldehyde-containing analogs (e.g., 4-Bromo-2-piperidinobenzaldehyde) are reactive intermediates in covalent drug discovery but may suffer from instability .

Metabolic Stability :

- Piperidine rings generally confer better metabolic stability than piperazine analogs due to reduced susceptibility to oxidative metabolism . However, bulky substituents (e.g., biphenyl groups) can decrease solubility, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。